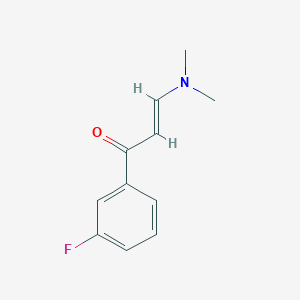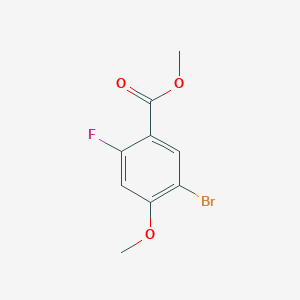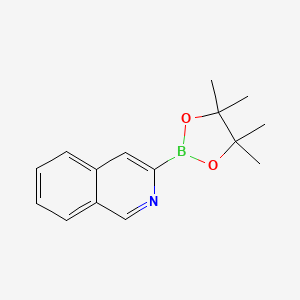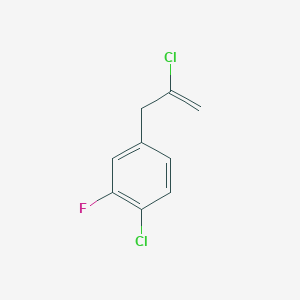
(2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one, also known as DMFP, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 221.27 g/mol. DMFP has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one involves the formation of a complex between the (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one molecule and the metal ion or ROS/RNS. This complex formation leads to a change in the fluorescence properties of (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one, which can be detected and quantified using various techniques, such as fluorescence spectroscopy and microscopy. The exact mechanism of complex formation between (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one and metal ions or ROS/RNS is still under investigation, but it is believed to involve the coordination of the (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one molecule with the metal ion or the oxidation of the (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one molecule by ROS/RNS.
Biochemical and Physiological Effects:
(2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one has been found to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one has been shown to scavenge ROS/RNS and protect cells from oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammation. (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one has been found to protect neurons from oxidative stress and prevent neuronal death in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
(2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one has several advantages for lab experiments, including its high selectivity and sensitivity for metal ions and ROS/RNS, its fluorescent properties, and its easy synthesis. However, (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one also has some limitations, including its potential toxicity and its limited stability in aqueous solutions. Researchers should take these limitations into consideration when designing experiments involving (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one.
Future Directions
There are several future directions for research involving (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one, including the development of new methods for synthesizing (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one and its derivatives, the investigation of the mechanism of complex formation between (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one and metal ions or ROS/RNS, the exploration of the potential therapeutic applications of (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one in various diseases, and the development of new fluorescent probes based on the structure of (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one. These future directions have the potential to lead to new discoveries and advancements in the fields of biochemistry, pharmacology, and environmental science.
Scientific Research Applications
(2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one has been widely used in scientific research as a fluorescent probe for detecting and quantifying metal ions, such as copper, zinc, and iron. It has also been used as a fluorescent probe for detecting and quantifying reactive oxygen species (ROS) and reactive nitrogen species (RNS). (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one has been found to have high selectivity and sensitivity for metal ions and ROS/RNS, making it a valuable tool for researchers in different fields, including biochemistry, pharmacology, and environmental science.
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9/h3-8H,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEQZIDZSNCFKG-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B3043901.png)


![3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3043904.png)




![Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate](/img/structure/B3043916.png)

